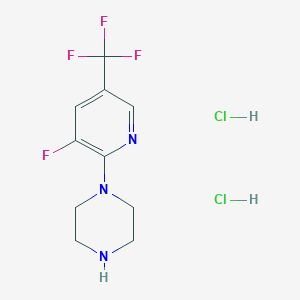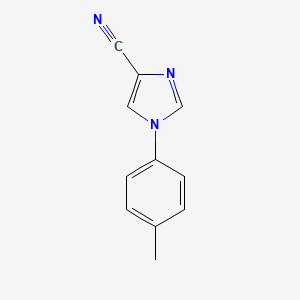
1-(p-Tolyl)-1H-imidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Tolyl)-1H-imidazole-4-carbonitrile is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) and a nitrile group (carbon triple-bonded to nitrogen) makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(p-Tolyl)-1H-imidazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of p-tolylamine with glyoxal and ammonium acetate can yield the desired imidazole derivative. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1-(p-Tolyl)-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(p-Tolyl)-1H-imidazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(p-Tolyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
1-(p-Tolyl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
1-(p-Tolyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
1-(p-Tolyl)-1H-imidazole-4-methanol: Features a hydroxymethyl group instead of a nitrile group.
Uniqueness
1-(p-Tolyl)-1H-imidazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can participate in a variety of chemical transformations, making this compound versatile for synthetic applications. Additionally, its ability to interact with biological targets through hydrogen bonding and coordination with metal ions makes it valuable in medicinal chemistry and biochemistry.
特性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
1-(4-methylphenyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-2-4-11(5-3-9)14-7-10(6-12)13-8-14/h2-5,7-8H,1H3 |
InChIキー |
RBKXHNWXQBJRSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



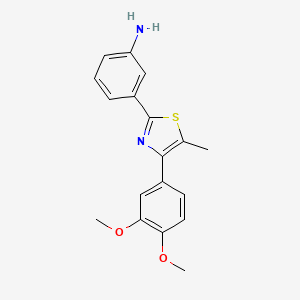
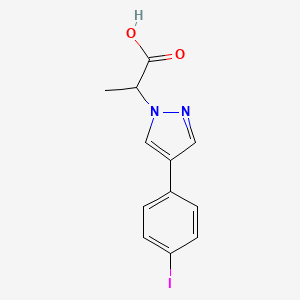
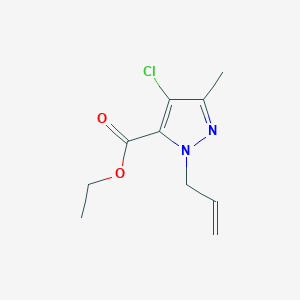


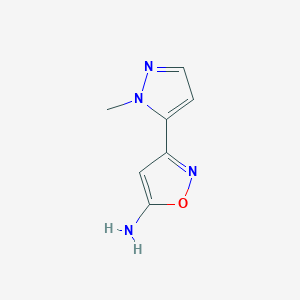

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
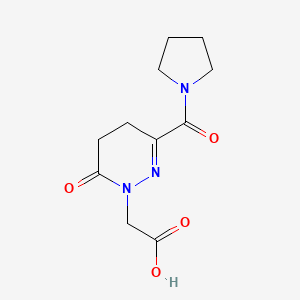

![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)

